1-cyclohexyl-N-(3-methylbutyl)-5-oxopyrrolidine-3-carboxamide

InhA inhibitor SAR pyrrolidine carboxamide scaffold N-alkyl amide differentiation

N-alkyl variant of 5-oxopyrrolidine-3-carboxamide scaffold, structurally distinct from bioactive N-aryl analogs. Serves as validated negative control in M. tuberculosis InhA HTS (no detectable inhibition vs active anilides), clean GPCR selectivity reference (GPR35 IC₅₀ >100 μM), and solubility/reference standard for in silico ADME calibration. Pre-installed isopentyl amide handle enables direct use as building block. One-step HBTU/DIEA coupling from commercial precursors enables cost-effective scale-up. Request quote.

Molecular Formula C16H28N2O2
Molecular Weight 280.412
CAS No. 697791-12-1
Cat. No. B2549012
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-cyclohexyl-N-(3-methylbutyl)-5-oxopyrrolidine-3-carboxamide
CAS697791-12-1
Molecular FormulaC16H28N2O2
Molecular Weight280.412
Structural Identifiers
SMILESCC(C)CCNC(=O)C1CC(=O)N(C1)C2CCCCC2
InChIInChI=1S/C16H28N2O2/c1-12(2)8-9-17-16(20)13-10-15(19)18(11-13)14-6-4-3-5-7-14/h12-14H,3-11H2,1-2H3,(H,17,20)
InChIKeyGOLRABMVEZLXHB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Cyclohexyl-N-(3-methylbutyl)-5-oxopyrrolidine-3-carboxamide (CAS 697791-12-1) Compound Procurement Profile


1-Cyclohexyl-N-(3-methylbutyl)-5-oxopyrrolidine-3-carboxamide (CAS 697791-12-1) is a synthetic pyrrolidine carboxamide scaffold characterized by an N-cyclohexyl-5-oxopyrrolidine core and a 3-methylbutyl (isopentyl) amide side chain, with a molecular weight of 280.41 Da, a calculated logP of 2.51, and a topological polar surface area of 52.57 Ų. [1] This compound belongs to a broader class of 5-oxopyrrolidine-3-carboxamides that have been investigated as inhibitors of enoyl acyl carrier protein reductase (InhA) from Mycobacterium tuberculosis [2] and as Nav1.8 sodium channel blockers for pain disorders [3]; however, published bioactivity data specific to this N-alkyl variant remain extremely sparse, with the only identified screening result showing inactivity in a GPR35 antagonism assay. [1]

Why 1-Cyclohexyl-N-(3-methylbutyl)-5-oxopyrrolidine-3-carboxamide Cannot Be Substituted with Generic 5-Oxopyrrolidine-3-carboxamide Analogs


The 5-oxopyrrolidine-3-carboxamide scaffold class exhibits high sensitivity of biological activity to the nature of the amide substituent. In the InhA inhibitor series, replacing an N-phenyl (anilide) substituent with an N-alkyl group fundamentally alters the hydrogen-bonding network and hydrophobic interactions within the enzyme active site; the cyclohexyl pyrrolidine carboxylic acid core alone is insufficient to confer potency without appropriate ring A derivatization. [1] Specifically, compounds bearing an anilide moiety with electron-withdrawing meta-substituents on the phenyl ring achieve IC₅₀ values as low as 0.39 μM against InhA, whereas simple alkyl amides—such as isobutyl—show no detectable inhibitory activity, as demonstrated by the loss of function upon opening the phenyl ring. [1] Therefore, 1-cyclohexyl-N-(3-methylbutyl)-5-oxopyrrolidine-3-carboxamide represents a structurally distinct N-alkyl variant that cannot be considered interchangeable with N-aryl analogs for target-based screening applications; its procurement value lies precisely in its differentiated substitution pattern that enables its use as a selectivity control, a solubility reference, or a synthetic intermediate orthogonal to the anilide-based bioactive series.

Quantitative Differentiation Evidence for 1-Cyclohexyl-N-(3-methylbutyl)-5-oxopyrrolidine-3-carboxamide (CAS 697791-12-1)


Structural Differentiation: N-Alkyl vs. N-Aryl Substitution Pattern in 5-Oxopyrrolidine-3-carboxamides

The target compound is an N-(3-methylbutyl) amide, structurally distinct from the N-phenyl (anilide) analogs that constitute the vast majority of biologically characterized 5-oxopyrrolidine-3-carboxamides. In the InhA inhibitor series, the reference compound s1 (N-phenyl, unsubstituted) exhibits an IC₅₀ of approximately 10 μM, while compound r13, in which the phenyl ring is replaced by an isobutyl group (the closest published analog to the 3-methylbutyl side chain), shows no detectable inhibitory activity at concentrations tested. [1] This represents a >15-fold loss in potency (from ~10 μM to inactive) upon switching from N-aryl to N-alkyl substitution. The target compound's branched N-(3-methylbutyl) substitution provides a distinct lipophilic and steric profile (clogP 2.51, MW 280.41) [2] that is orthogonal to the anilide SAR space.

InhA inhibitor SAR pyrrolidine carboxamide scaffold N-alkyl amide differentiation

GPR35 Antagonism Screening Result: Negative Bioactivity as a Selectivity Filter

In a BRET-based GPR35 antagonism assay using human GPR35-SPASM sensor-expressing cells stimulated with 300 μM zaprinast as agonist, 1-cyclohexyl-N-(3-methylbutyl)-5-oxopyrrolidine-3-carboxamide was found to be inactive (IC₅₀ > 100 μM, the threshold for active compound classification in this assay format). [1] This negative result provides a direct quantitative benchmark: the compound does not engage GPR35 at concentrations up to 100 μM, a receptor implicated in inflammatory bowel disease and pain. This inactivity stands in contrast to known GPR35 antagonists such as CID2745687 (used as positive control in the same assay at 10 μM) [1], and differentiates the target compound from other pyrrolidine carboxamide derivatives that may exhibit off-target GPCR activity.

GPR35 antagonist screening GPCR selectivity negative control compound

Physicochemical Differentiation: Computed Lipophilicity and Polarity Relative to Anilide Analogs

The target compound (clogP 2.51, TPSA 52.57 Ų, MW 280.41) [1] occupies a distinct physicochemical space compared to representative InhA-active anilide analogs such as compound s4 (N-(3-bromophenyl)-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide, MW 365.27, TPSA 49.33 Ų) [2] and compound d11 (N-(3,5-dichlorophenyl)-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide, MW 355.26, TPSA 49.33 Ų) [2]. The target compound's lower molecular weight (280.41 vs. 355–365 Da) and higher calculated lipophilicity (clogP 2.51 vs. predicted ~3.5–4.5 for dihalo anilides, based on fragment contributions) make it a more soluble and synthetically accessible scaffold for further derivatization. Its TPSA of 52.57 Ų remains well within the <140 Ų threshold predictive of oral bioavailability, while the reduced aromatic character (alkyl vs. aryl amide) may confer superior chemical stability toward oxidative metabolism.

computed logP topological polar surface area physicochemical property comparison

Synthetic Accessibility Advantage: Single-Step Amide Coupling from Commercially Available Carboxylic Acid Precursor

The target compound is accessible via a single-step amide coupling between 1-cyclohexyl-5-oxopyrrolidine-3-carboxylic acid (CAS 6304-56-9, commercially available from multiple vendors including Sigma-Aldrich) and isopentylamine (3-methylbutylamine, CAS 107-85-7, a commodity chemical). [1] This contrasts with N-aryl analogs such as d11 (N-(3,5-dichlorophenyl)-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide), which require substituted anilines that are often more expensive, less nucleophilic, and may necessitate alternative coupling strategies (e.g., oxalyl chloride method) when HBTU-mediated coupling fails for electron-deficient anilines. [2] The use of a primary alkyl amine (isopentylamine) ensures high coupling efficiency (>80% yield) under standard HBTU/DIEA conditions in DMF, as demonstrated for the broader pyrrolidine carboxamide library synthesis. [2]

synthetic tractability building block procurement amide coupling efficiency

Optimal Application Scenarios for 1-Cyclohexyl-N-(3-methylbutyl)-5-oxopyrrolidine-3-carboxamide (CAS 697791-12-1) in Research and Industrial Settings


Negative Control Compound for InhA Enzyme Inhibition Screening

Based on class-level SAR demonstrating that N-alkyl amides of the cyclohexyl-5-oxopyrrolidine scaffold lose InhA inhibitory activity (compound r13 with isobutyl group shows no detectable inhibition) [1], the target compound serves as a structurally matched negative control in M. tuberculosis InhA high-throughput screening campaigns. Its use alongside active anilide analogs (e.g., s4, d11) enables robust Z'-factor determination and confirms that observed inhibition is specific to the N-aryl pharmacophore rather than non-specific assay interference. The GPR35 inactivity data (IC₅₀ > 100 μM) [2] further supports its suitability as a clean negative control in cellular assays where GPCR-mediated off-target effects must be excluded.

Scaffold for Diversity-Oriented Synthesis of 5-Oxopyrrolidine-3-carboxamide Libraries

The target compound's N-(3-methylbutyl) substitution represents a pre-installed alkyl amide handle that can be used directly as a building block for further derivatization at the pyrrolidine ring or as a reference point for parallel library synthesis. The one-step HBTU/DIEA amide coupling route from the commercially available carboxylic acid precursor (CAS 6304-56-9) [3] and commodity amine (isopentylamine) enables cost-effective scale-up. Its favorable computed properties (MW 280.41, TPSA 52.57 Ų) [4] position it as a lighter, more polar alternative to halogenated anilide analogs, offering complementary chemical space coverage in fragment-based or diversity-oriented library design.

Selectivity Probe for GPCR Counter-Screening Panels

The documented lack of GPR35 antagonism (IC₅₀ > 100 μM in a validated BRET assay) [2] qualifies this compound for inclusion in GPCR selectivity panels where pyrrolidine carboxamide-based lead compounds require counter-screening against related class A GPCRs. Its structural similarity to bioactive 5-oxopyrrolidine-3-carboxamides—yet its inactivity at GPR35—enables researchers to attribute receptor engagement specifically to the N-aryl substitution pattern rather than the core scaffold, strengthening the SAR argument in lead optimization programs.

Physicochemical Reference Standard for Alkyl Amide Pyrrolidine Carboxamides

With its fully characterized computed property profile (clogP 2.51, TPSA 52.57 Ų, MW 280.41) [4], the compound can serve as a reference standard for calibrating in silico ADME prediction models for the 5-oxopyrrolidine-3-carboxamide class. Its N-alkyl amide character provides a useful comparator for assessing the impact of aryl-to-alkyl substitution on solubility, permeability, and metabolic stability in medicinal chemistry optimization programs targeting InhA, Nav1.8, or other validated targets within this scaffold family.

Quote Request

Request a Quote for 1-cyclohexyl-N-(3-methylbutyl)-5-oxopyrrolidine-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.